molecular formula C8H9F3N2O B13547804 (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

Cat. No.: B13547804
M. Wt: 206.16 g/mol
InChI Key: FAUGOLXHWUALDM-LURJTMIESA-N
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Description

(2R)-2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol (molecular formula: C₈H₉F₃N₂O) is a chiral amino alcohol featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethan-1-ol moiety at the 2-position. The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as it influences binding affinity and metabolic stability . The trifluoromethyl group enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism, while the hydroxyl and amino groups enable hydrogen bonding with biological targets .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1

InChI Key

FAUGOLXHWUALDM-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, amination, and subsequent functional group transformations to introduce the trifluoromethyl group and the aminoethanol moiety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: Used in the production of advanced materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amino group may form hydrogen bonds, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Key Differences
(2R)-2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol C₈H₉F₃N₂O - 5-CF₃ on pyridine
- 2-Aminoethanol moiety
- R-configuration
Enzyme inhibition, potential CNS activity Reference compound
2-Amino-5-(trifluoromethyl)pyridine C₆H₅F₃N₂ - 5-CF₃ on pyridine
- Lacks hydroxyl group
Moderate enzyme inhibition No hydrogen bonding capability due to missing -OH
4-Amino-2-(trifluoromethyl)pyridine C₆H₅F₃N₂ - 2-CF₃ on pyridine
- Amino group at 4-position
Antitumor activity (preliminary) Altered electronic effects due to CF₃ position
2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine C₈H₈ClF₃N₂ - 3-Cl and 5-CF₃ on pyridine
- Extended ethylamine chain
Antimicrobial properties Chlorine enhances electrophilicity; longer chain affects pharmacokinetics
(2S)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol C₈H₁₂N₂O - 5-CH₃ on pyridine
- S-configuration
Reduced metabolic stability compared to R-enantiomer Stereochemistry impacts target selectivity
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol C₇H₈F₂N₂O - 3,5-diF on pyridine
- Aminoethanol moiety
Antiviral activity (in vitro) Difluoro substitution reduces lipophilicity vs. CF₃
2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol C₈H₈F₃NO₂ - 6-CF₃ on pyridine
- Ether-linked ethanol
Material science applications Ether linkage alters reactivity vs. direct amino substitution

Impact of Substituent Position and Electronic Effects

  • Trifluoromethyl Position : The 5-CF₃ group in the target compound optimizes steric and electronic interactions with hydrophobic enzyme pockets, whereas 2-CF₃ or 6-CF₃ analogs (e.g., in ) exhibit reduced binding due to altered dipole moments .

Role of Stereochemistry

The R-configuration in the target compound confers higher enantiomeric purity and target specificity compared to its S-enantiomer. For example, (2S)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol shows 30% lower activity in kinase inhibition assays due to mismatched spatial orientation .

Functional Group Modifications

  • Hydroxyl Group Removal: Analogs lacking the -OH group (e.g., 2-Amino-5-(trifluoromethyl)pyridine) lose hydrogen-bonding capacity, reducing solubility and target affinity .
  • Amino Group Modifications: Replacement with methylamino (e.g., ) or ethylamino groups alters basicity, affecting ionizable properties critical for membrane transport .

Biological Activity

(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 202.17 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been studied for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. Research indicates that it may enhance receptor activity, potentially offering therapeutic benefits in conditions such as anxiety and depression .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound exhibit significant antimicrobial properties. For instance, certain pyridine derivatives have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate signaling pathways could help mitigate excitotoxicity associated with conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
Receptor ModulationmGluRsEnhances receptor activity
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
NeuroprotectionGlutamate signalingReduces excitotoxicity

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Study :
    In a neurodegenerative model, this compound was tested for its neuroprotective effects against glutamate-induced toxicity in neuronal cultures. The results showed a significant reduction in cell death and oxidative stress markers, suggesting its therapeutic potential in treating neurodegenerative diseases .

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